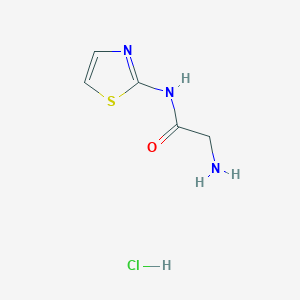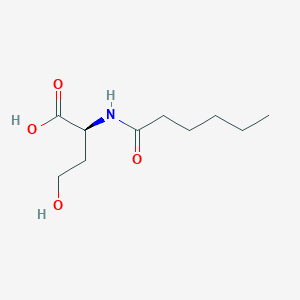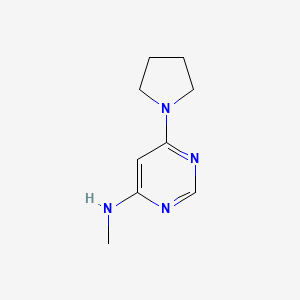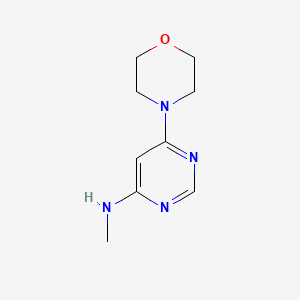
2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride
描述
2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C5H7N3OS·HCl and a molecular weight of 193.66 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that the compound may interact with multiple targets depending on the specific biological context.
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
生化分析
Biochemical Properties
2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases and kinases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the conformation and function of the target biomolecules.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Condensing Agents: Such as acetic anhydride or phosphorus oxychloride for condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological activities and properties .
科学研究应用
2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: The compound is used in studies to understand the biological activities of thiazole derivatives and their interactions with biological targets.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-aminothiazole
- Benzothiazole
- Thiazolidine-2,4-dione
Uniqueness
2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
属性
IUPAC Name |
2-amino-N-(1,3-thiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS.ClH/c6-3-4(9)8-5-7-1-2-10-5;/h1-2H,3,6H2,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNPGISPCFLJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)




![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)





